Anamorelin dihydrochloride
Description
Overview of the Endogenous Ghrelin System and Growth Hormone Secretagogue Receptors (GHSR)
The endogenous ghrelin system is a key regulator of energy balance and growth hormone (GH) secretion. pmda.go.jp The system's primary components are the peptide hormone ghrelin and its cognate receptor, the growth hormone secretagogue receptor (GHSR). mdpi.comnih.gov
Ghrelin, often called the "hunger hormone," is a 28-amino acid peptide produced predominantly by X/A-like cells in the stomach. mdpi.comiiarjournals.orgfrontiersin.orgtouchendocrinology.com Its discovery in 1999 identified it as the endogenous ligand for the GHSR. iiarjournals.orgnih.gov Ghrelin stimulates appetite and food intake, and it plays a significant role in regulating energy homeostasis, glucose metabolism, and body weight. frontiersin.orgnih.gov For ghrelin to become active, it must undergo a process called acylation, where an n-octanoyl group is attached. This modification is crucial for its ability to bind to and activate the GHSR.
The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor that mediates the physiological effects of ghrelin. nih.gov It exists in two main forms:
GHSR type 1a (GHSR1a): This is the full-length, active form of the receptor with seven transmembrane domains. oup.comkarger.com It is responsible for mediating the downstream signaling effects of ghrelin, including the stimulation of GH release and appetite. oup.com GHSR1a is expressed most highly in the pituitary gland and the hypothalamus, which are critical brain regions for regulating hormone secretion and energy balance. oup.comnih.govbioscientifica.com
GHSR type 1b (GHSR1b): This is a shorter, truncated splice variant that lacks two of the transmembrane domains and is biologically inactive. karger.com
A unique feature of the GHSR1a is its high level of constitutive activity, meaning it can signal intracellularly even in the absence of a binding ligand, operating at about 50% of its maximum capacity. nih.govmdpi.com The system is further regulated by an endogenous antagonist called liver-expressed antimicrobial peptide 2 (LEAP2), which can inhibit GHSR activity. mdpi.comnih.gov Activation of GHSR1a by ghrelin initiates a cascade of intracellular signaling pathways that lead to its diverse physiological effects. mdpi.compatsnap.com
Historical Development and Research Trajectory of Ghrelin Mimetics
The path to understanding and targeting the ghrelin system began long before the discovery of ghrelin itself. nih.gov The research trajectory can be traced through several key milestones:
1970s: Researchers discovered a group of synthetic, unnatural opioid peptide derivatives, such as met-enkephalin, that demonstrated a weak ability to stimulate the release of growth hormone. touchendocrinology.comnih.gov These were the first growth hormone secretagogues (GHSs). touchendocrinology.com
1980s: Further research on these synthetic peptides led to the hypothesis that a new, natural growth-hormone-releasing peptide, distinct from the already known growth-hormone-releasing hormone (GHRH), must exist. nih.gov
1996: A pivotal breakthrough occurred with the cloning of the orphan G protein-coupled receptor to which the synthetic GHSs were binding. karger.combioscientifica.comnih.gov This receptor was named the growth hormone secretagogue receptor (GHSR). karger.com
1999: Using the newly identified GHSR as a target, researchers Masayasu Kojima and Kenji Kangawa successfully isolated and identified its natural endogenous ligand from stomach extracts. mdpi.comiiarjournals.orgnih.govnih.gov They named this new hormone "ghrelin." karger.com
The discovery of ghrelin opened up new avenues for research. However, ghrelin itself has limitations for therapeutic use, primarily its short half-life of approximately 30 minutes and the need for parenteral administration. nih.govtandfonline.com These limitations drove the scientific community to develop ghrelin mimetics—compounds that mimic the effects of ghrelin but possess more favorable pharmacological properties. nih.gov This led to the creation of potent, orally active, non-peptide agonists of the GHSR, a class of compounds to which anamorelin (B1277382) belongs. nih.gov These mimetics were designed to offer sustained activation of the ghrelin receptor to achieve more lasting physiological effects.
Anamorelin Dihydrochloride (B599025): Origin and Rationale for Preclinical Investigation
Anamorelin was developed as a novel, orally active, and selective ghrelin receptor agonist. nih.govtandfonline.com It was designed to mimic the N-terminal active core of ghrelin, thereby activating the GHSR1a. nih.gov Unlike natural ghrelin, anamorelin has a significantly longer half-life, which allows for sustained pharmacodynamic effects. nih.gov
The primary rationale for the preclinical investigation of anamorelin was its potential to counteract cachexia, a complex syndrome characterized by severe weight loss, muscle wasting (sarcopenia), and loss of appetite (anorexia). nih.govtandfonline.com By activating the ghrelin receptor, anamorelin was hypothesized to stimulate multiple pathways that could address these symptoms. nih.gov The key mechanisms targeted were the stimulation of appetite through the central nervous system and the promotion of an anabolic state by increasing the secretion of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1). iiarjournals.orgtandfonline.com
Preclinical studies in animal models were conducted to validate this rationale. In these studies, anamorelin demonstrated a potent and highly specific affinity for the GHSR1a. iiarjournals.org Research in rats showed that oral administration of anamorelin led to dose-dependent increases in both food intake and body weight. tandfonline.compmda.go.jp Furthermore, these studies confirmed that anamorelin stimulated the secretion of GH, leading to increased plasma levels of the hormone. tandfonline.comiiarjournals.org These promising preclinical findings established the foundation for further investigation into the compound's properties.
Table 1: Summary of Preclinical Research Findings for Anamorelin in Rats
| Study Parameter | Observation | Reference |
|---|---|---|
| Food Intake | Dose-dependent increase following 6 days of once-daily oral administration. | tandfonline.compmda.go.jp |
| Body Weight | Dose-dependent increase following 6 days of once-daily oral administration. | tandfonline.compmda.go.jp |
| Growth Hormone (GH) Secretion | Stimulatory effect observed with increased plasma GH levels. | tandfonline.comiiarjournals.org |
| Receptor Binding Affinity (Ki) | High affinity for GHSR1a (0.70 nM). | iiarjournals.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-[(2S)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.2ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);2*1H/t26-,31+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIVVUSOVOGKX-GXZDRCSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Molecular and Cellular Pharmacology of Anamorelin Dihydrochloride
Ghrelin Receptor (GHSR-1a) Agonism
Anamorelin's efficacy is rooted in its high affinity and potent activation of the GHSR-1a. nih.govbiocrick.com
Research has demonstrated that anamorelin (B1277382) binds to the ghrelin receptor with high affinity. nih.govbiocrick.com Competitive binding assays have determined its binding affinity constant (Ki) to be approximately 0.70 nM. nih.govbiocrick.com Further studies using radiolabeled ligands have confirmed this high-affinity binding, with an IC50 value of 0.69 nM in competition with another ghrelin receptor agonist. biocrick.com In vitro studies also show that anamorelin competitively inhibits the binding of human ghrelin to the human recombinant GHSR-1a with a 50% inhibitory concentration (IC50) of 7.3 ± 0.6 nmol/L. pmda.go.jp
Anamorelin exhibits significant agonist activity at the GHSR-1a, with a half-maximal effective concentration (EC50) of 0.74 nM in a Fluorometric Imaging Plate Reader (FLIPR) assay. biocrick.comselleckchem.com This indicates its high potency in activating the receptor. Notably, no significant antagonist activity has been observed at concentrations up to 1,000 nM. biocrick.com In cultured rat pituitary cells, anamorelin stimulates the release of growth hormone in a dose-dependent manner, with an EC50 of 1.5 nM. nih.govbiocrick.com
Table 1: In Vitro Activity of Anamorelin Dihydrochloride (B599025) at the Ghrelin Receptor (GHSR-1a)
| Parameter | Value | Assay/Cell Type |
|---|---|---|
| Binding Affinity (Ki) | 0.70 nM | Competitive binding assay nih.govbiocrick.com |
| IC50 (vs. Ghrelin) | 7.3 ± 0.6 nmol/L | Human recombinant GHSR-1a pmda.go.jp |
| IC50 (vs. Ibutamoren) | 0.69 nM | Competition assay with radiolabeled ibutamoren (B66304) biocrick.com |
| Agonist Potency (EC50) | 0.74 nM | FLIPR assay biocrick.comselleckchem.com |
| GH Release Potency (EC50) | 1.5 nM | Rat pituitary cells nih.govbiocrick.com |
Intracellular Signaling Cascades and Downstream Effects
The activation of GHSR-1a by anamorelin initiates a cascade of intracellular signaling events, leading to various physiological effects.
Upon binding to GHSR-1a in the pituitary gland and hypothalamus, anamorelin stimulates the release of growth hormone (GH). patsnap.com This is a primary and well-documented effect of the compound. nih.gov In healthy volunteers, anamorelin has been shown to significantly increase GH levels at various doses. nih.govresearchgate.net This stimulatory effect on GH secretion is a key component of its anabolic actions. researchgate.net
The anamorelin-induced increase in GH subsequently stimulates the liver to produce insulin-like growth factor 1 (IGF-1). researchgate.net Consequently, anamorelin administration leads to sustained increases in both IGF-1 and its primary carrier protein, insulin-like growth factor binding protein 3 (IGFBP-3). nih.govresearchgate.netnih.gov Studies in healthy volunteers have demonstrated significant increases in both IGF-1 and IGFBP-3 levels following treatment with anamorelin. nih.govresearchgate.netnih.gov These increases are indicative of the activation of the GH/IGF-1 axis, which is crucial for promoting protein synthesis and anabolic processes. researchgate.netnih.gov
Ghrelin and its mimetics, like anamorelin, play a significant role in the central regulation of appetite. The ghrelin receptor is expressed in key areas of the brain involved in energy homeostasis, including the hypothalamus. nih.govcancer-research-network.com Ghrelin stimulates appetite by activating orexigenic (appetite-stimulating) neurons, such as those producing neuropeptide Y (NPY), and inhibiting anorexigenic (appetite-suppressing) neurons, like pro-opiomelanocortin (POMC) neurons. nih.govmpg.de By mimicking ghrelin, anamorelin is thought to influence these same neural circuits, leading to an increased sensation of hunger and promoting food intake. nih.govmpg.de This is supported by preclinical studies in rats where anamorelin administration led to a dose-dependent increase in food intake. nih.govbiocrick.com
Regulation of Muscle Protein Synthesis and Anabolic Signaling Pathways
Anamorelin dihydrochloride exerts its anabolic effects on skeletal muscle primarily by activating the growth hormone secretagogue receptor (GHS-R1a), mimicking the action of the endogenous hormone ghrelin. patsnap.com This activation initiates a cascade of signaling events that promote muscle protein synthesis and counteract muscle breakdown. A key mechanism is the stimulation of growth hormone (GH) secretion from the pituitary gland. nih.govnih.gov Increased GH levels subsequently lead to a rise in circulating insulin-like growth factor-1 (IGF-1) and its binding protein, insulin-like growth factor-binding protein 3 (IGFBP-3), which are crucial mediators of muscle growth. nih.gov
The anabolic signaling within muscle cells is largely governed by the phosphatidylinositol-3 kinase (PI3K)/serine/threonine protein kinase (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov Activation of this pathway is essential for initiating muscle protein synthesis. nih.govnih.gov Anamorelin's stimulation of GH and IGF-1 contributes to the activation of this anabolic cascade. nih.gov The mTOR complex 1 (mTORC1) acts as a central regulator, integrating signals from growth factors and nutrients to control protein synthesis. nih.govmdpi.com By promoting this pathway, anamorelin helps to shift the balance from muscle catabolism, often seen in conditions like cancer cachexia, towards anabolism, resulting in an increase in lean body mass. nih.govnih.gov Clinical studies have consistently demonstrated that treatment with anamorelin leads to significant increases in lean body mass and biomarkers associated with protein synthesis. nih.govnih.gov
| Biomarker | Effect of Anamorelin | Significance in Anabolic Signaling |
| Growth Hormone (GH) | Significantly increased levels. nih.gov | Stimulates the liver to produce IGF-1. nih.gov |
| IGF-1 | Robust increase in circulating levels. nih.govnih.gov | A primary mediator of GH's anabolic effects on muscle, promoting protein synthesis. nih.gov |
| IGFBP-3 | Increased levels observed. nih.gov | The main carrier protein for IGF-1, prolonging its half-life and modulating its bioavailability. |
Influence on Adipose Tissue Metabolism: Lipogenesis and Lipolysis
Anamorelin's role as a ghrelin receptor agonist extends to the regulation of adipose tissue metabolism, influencing the balance between fat storage (lipogenesis) and fat breakdown (lipolysis). nih.govresearchgate.net Ghrelin signaling pathways are known to stimulate lipogenesis, contributing to fat mass accumulation. nih.gov In pathological states such as cancer-associated cachexia (CAC), there is often a marked increase in lipolysis and the browning of white adipose tissue (WAT), leading to significant fat loss and increased energy expenditure. researchgate.net
Anti-inflammatory and Immunomodulatory Mechanisms
Chronic inflammation is a key driver of muscle and fat loss in cancer cachexia, with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) playing a significant role. patsnap.comresearchgate.net The endogenous hormone ghrelin possesses anti-inflammatory properties. patsnap.comnih.gov As a ghrelin mimetic, anamorelin is postulated to exert similar anti-inflammatory and immunomodulatory effects. patsnap.comresearchgate.net
By activating the ghrelin receptor, anamorelin may help to suppress the production and signaling of these catabolic cytokines. patsnap.com This reduction in systemic inflammation could alleviate the adverse effects of cytokines on muscle and fat tissue, thereby contributing to the reversal of cachexia. patsnap.com While some studies involving ghrelin administration have suggested anti-inflammatory effects, this has not been definitively and consistently demonstrated in all studies with ghrelin receptor agonists in the setting of cancer-anorexia-cachexia syndrome. researchgate.net Nevertheless, targeting the ghrelin system is considered a promising strategy because it has the potential to simultaneously address metabolic and inflammatory pathways. patsnap.comnih.gov
| Cytokine | Role in Cachexia | Potential Effect of Anamorelin |
| TNF-α | Promotes muscle wasting and fat lipolysis. patsnap.comresearchgate.net | May reduce levels, mitigating inflammatory-driven catabolism. patsnap.com |
| IL-6 | Associated with systemic inflammation, increased energy expenditure, and muscle atrophy. patsnap.comresearchgate.netresearchgate.net | May decrease production, helping to reduce the inflammatory burden. patsnap.com |
Effects on Basal Energy Expenditure and Metabolic Homeostasis
Metabolic homeostasis is frequently disrupted in chronic diseases, often leading to a state of negative energy balance where energy expenditure exceeds intake. researchgate.netuniupo.it Cancer cachexia, for instance, is characterized by an increase in basal or resting energy expenditure. researchgate.netresearchgate.net Ghrelin plays a crucial role in the central regulation of energy balance, with one of its functions being the reduction of energy expenditure. researchgate.netpatsnap.com
Potential Interactions with Gastrointestinal Prokinetic Pathways
As a ghrelin receptor agonist, anamorelin is expected to share these prokinetic properties. amegroups.org By stimulating GHS-R1a, which is present in the GI tract, anamorelin may enhance gastric emptying. researchgate.net This can be particularly beneficial in patients who experience early satiety and bloating, which are common symptoms that contribute to reduced food intake in cancer-related anorexia. amegroups.org The potential for anamorelin to improve GI motility represents another pathway through which it can positively impact nutritional intake and patient well-being, complementing its direct appetite-stimulating effects. nih.govamegroups.org
Iii. Preclinical Investigations and Animal Model Studies of Anamorelin Dihydrochloride
In Vitro Pharmacological Characterization
Anamorelin (B1277382) demonstrates high affinity and selectivity for the ghrelin receptor (GHSR-1a). In cultured cell lines, such as HEK293 cells stably expressing the human ghrelin receptor, anamorelin has shown significant agonist activity. nih.gov Competitive binding assays using radiolabeled ligands have determined its binding affinity (Ki) to be approximately 0.70 nM. nih.gov The half-maximal effective concentration (EC50) for its agonist activity on the ghrelin receptor is reported as 0.74 nM. nih.gov Further screening has shown that anamorelin has weak binding to the calcium channel L-type receptors, the serotonin (B10506) transporter, and the sodium channel only at high concentrations, indicating high selectivity for the ghrelin receptor. nih.gov
Table 1: In Vitro Receptor Binding and Agonist Activity of Anamorelin
| Assay Type | Cell Line | Parameter | Value (nM) |
|---|---|---|---|
| Competitive Binding Assay | - | Ki | 0.70 nih.gov |
| FLIPR Assay | HEK293/GRLN | EC50 | 0.74 nih.govselleckchem.com |
| GH Release Assay | Rat Pituitary Cells | EC50 | 1.5 nih.gov |
Studies using isolated primary cells from the anterior lobe of rat pituitaries have shown that anamorelin directly stimulates the release of growth hormone (GH). pmda.go.jp When these cells were incubated with anamorelin, a dose-dependent increase in GH release was observed. nih.govnih.gov The potency of anamorelin in stimulating GH release, measured as the EC50 value, was found to be 1.5 nM in rat pituitary cells. nih.gov This confirms that anamorelin acts directly on pituitary cells to induce GH secretion. newdrugapprovals.org
The mechanisms underlying anamorelin's effects have been investigated in cultured mammalian cells. As a ghrelin receptor agonist, anamorelin activates downstream signaling pathways that regulate appetite and anabolism. mdpi.com In myoblast cell cultures, ghrelin, which anamorelin mimics, has been shown to promote myocyte differentiation and fusion. nih.gov It also protects muscle from atrophy by activating cellular pathways like mTOR and Akt signaling, and by downregulating ubiquitin-proteasome pathways. mdpi.comnih.gov The activation of the ghrelin receptor by anamorelin leads to the stimulation of neuroendocrine responses that can induce positive effects on metabolism. nih.gov
In Vivo Animal Models of Metabolic Dysregulation and Catabolic States
Anamorelin has been evaluated in various rodent models exhibiting anorexia and weight loss. In rats with cisplatin-induced anorexia, anamorelin administration was studied; however, in this specific model, it did not significantly increase food intake, suggesting the appetite-suppressing effect of cisplatin (B142131) was dominant. jst.go.jp In contrast, in healthy rats, daily oral administration of anamorelin led to a dose-dependent increase in food intake. jst.go.jp In a mouse model of gemcitabine (B846) and cisplatin combination chemotherapy-induced cachexia, supplementary oral anamorelin mitigated the decrease in food intake. mdpi.com
In healthy rats treated with anamorelin orally for six days, a significant and dose-dependent increase in both food intake and body weight was observed from the second day of treatment. nih.govnih.gov Similarly, in a nude mouse model with lung cancer xenografts, anamorelin increased the body weight of the mice without promoting tumor growth. medchemexpress.com Studies in rats showed that single oral doses of 3, 10, and 30 mg/kg resulted in a dose-dependent increase in plasma GH concentrations. nih.gov This stimulation of the GH/IGF-1 axis is a key mechanism for the observed increases in body weight. nih.gov In non-cancer-bearing mice, anamorelin alone did not affect body weight or food intake, suggesting its effects are more pronounced in states of metabolic dysregulation or low endogenous ghrelin levels. mdpi.com
Table 2: Effects of Anamorelin on Food Intake and Body Weight in Rodent Models
| Animal Model | Anamorelin Effect on Food Intake | Anamorelin Effect on Body Weight | Reference |
|---|---|---|---|
| Healthy Rats | Dose-dependent increase | Dose-dependent increase | nih.govnih.gov |
| Rats with Cisplatin-induced Anorexia | No significant increase | - | jst.go.jp |
| Mice with Chemotherapy-induced Cachexia | Mitigated decrease | Mitigated decrease | mdpi.com |
| Nude Mice with Lung Cancer Xenografts | - | Increased | medchemexpress.com |
| Healthy Non-treated Mice | No effect | No effect | mdpi.com |
Rodent Models for Anorexia and Weight Loss Phenotypes
Evaluation of Circulating Hormone Levels (GH, IGF-1)
A primary mechanism of anamorelin is its ability to stimulate the secretion of growth hormone (GH) from the pituitary gland, which in turn is expected to increase levels of insulin-like growth factor-1 (IGF-1). iiarjournals.org Preclinical studies have consistently demonstrated this effect across different animal species.
In rats, single oral doses of anamorelin resulted in a dose-dependent increase in plasma GH concentrations, with peak levels reached between 30 minutes and 2 hours post-administration. nih.gov The maximum increase in GH concentration ranged from 2.3-fold to 4.1-fold. nih.gov Similarly, in rat pituitary cell cultures, anamorelin stimulated GH release in a dose-dependent manner. nih.govbiocrick.com
Studies in pigs also confirmed the stimulatory effect of anamorelin on the GH/IGF-1 axis. targetmol.com Administration of anamorelin to pigs led to significant elevations in both GH and IGF-1 levels. medchemexpress.com
In a lung cancer mouse xenograft model, anamorelin administration led to significantly higher peak plasma levels of murine GH compared to control animals. nih.gov While there was a trend towards increased murine IGF-1 levels, the elevation was not always statistically significant. nih.govasco.org
Table 1: Effect of Anamorelin on Circulating Hormone Levels in Preclinical Models
| Animal Model | Anamorelin Effect on GH | Anamorelin Effect on IGF-1 | Reference |
| Rats | Dose-dependent increase | Increase observed | nih.govnih.gov |
| Pigs | Significant elevation | Significant elevation | targetmol.commedchemexpress.com |
| Mice (xenograft) | Significant increase | Slight, non-significant increase | nih.govasco.org |
Investigations in Larger Preclinical Animal Models
To further understand the effects of anamorelin, studies were conducted in larger animal models, such as pigs and dogs. These investigations provided additional data on the compound's pharmacodynamics. In pigs, administration of anamorelin resulted in notable increases in both GH and IGF-1 levels, reinforcing the findings from rodent studies. nih.govtargetmol.com These studies in larger animals are important for assessing effects that may be more translatable to human physiology.
Assessment of Skeletal Muscle Mass and Adipose Tissue Composition
A key therapeutic goal for anamorelin is to counteract the loss of skeletal muscle and fat mass associated with cachexia. frontiersin.org Preclinical studies have shown promising results in this area. In rat models, daily oral administration of anamorelin led to significant and dose-dependent increases in both food intake and body weight. nih.govpmda.go.jp
In a mouse model of non-small cell lung cancer (NSCLC) xenografts, anamorelin did not promote tumor growth but did lead to an increase in the body weight of the mice. medchemexpress.com Specifically, a statistically significant increase in mean body weight gain was observed at the end of a 28-day treatment period. nih.gov It has been suggested that ghrelin and its agonists, like anamorelin, can prevent the loss of muscle mass and adiposity in the context of cancer-related cachexia. nih.gov Ghrelin has been shown to promote lipogenesis and decrease lipolysis in white adipose tissue in animal models of cachexia. nih.gov
Evaluation of Inflammatory Biomarkers in Animal Pathophysiology
An important aspect of cachexia is the underlying inflammation. nih.gov Endogenous ghrelin is known to have anti-inflammatory properties. nih.gov While the provided search results focus more on the anabolic and orexigenic effects of anamorelin, the anti-inflammatory actions of ghrelin suggest a potential mechanism by which anamorelin could be beneficial in cachexia beyond simply increasing appetite and body mass. nih.gov Further preclinical research specifically investigating the direct effects of anamorelin on inflammatory biomarkers in animal models of cachexia would be beneficial to fully elucidate this aspect of its activity.
Impact on Tumor Growth and Progression in Xenograft Models
A significant concern with growth-promoting agents in the context of cancer is the potential to stimulate tumor growth. nih.gov This has been a key area of investigation for anamorelin in preclinical xenograft models. In a lung cancer xenograft mouse model, administration of anamorelin for 28 days had no impact on the rate of in vivo tumor growth. nih.govasco.orgnih.gov This was observed despite the increases in GH and a trend toward increased IGF-1 levels. nih.govasco.org These findings suggest that anamorelin's anabolic effects may not come at the cost of exacerbating the underlying malignancy. nih.gov
Table 2: Anamorelin's Effect on Tumor Growth in a Murine NSCLC Xenograft Model
| Treatment Group | Median Tumor Volume (Day 30) | Effect on Tumor Growth | Reference |
| Vehicle Control | 1008 mm³ | - | asco.org |
| Anamorelin (3 mg/kg) | 1080 mm³ | No significant difference | asco.org |
| Anamorelin (10 mg/kg) | 666 mm³ | No significant difference | asco.org |
| Anamorelin (30 mg/kg) | 847 mm³ | No significant difference | asco.org |
Comparative Preclinical Analysis
Anamorelin Dihydrochloride (B599025) vs. Endogenous Ghrelin
Anamorelin was designed as a ghrelin mimetic, but with a longer half-life to allow for more sustained pharmacodynamic effects. Preclinical studies have compared the effects of anamorelin to those of endogenous ghrelin.
In a mouse xenograft model, both anamorelin and ghrelin were administered. nih.gov While ghrelin produced a more potent, albeit transient, spike in GH levels (approximately 50-fold increase), anamorelin resulted in a more modest but sustained increase (up to 2.5-fold). nih.gov In terms of IGF-1, both compounds led to comparable, slight increases. nih.gov
A key difference observed was the effect on body weight. In the xenograft study, anamorelin significantly increased body weight, whereas ghrelin treatment did not have a significant effect. asco.org Neither compound promoted tumor growth. nih.govasco.org This suggests that the sustained action of anamorelin may be more effective at promoting weight gain than the short-lived action of exogenous ghrelin.
Anamorelin Dihydrochloride vs. Other Synthetic Ghrelin Receptor Agonists
Anamorelin's preclinical profile has been extensively evaluated in comparison to other synthetic ghrelin receptor agonists. These studies highlight differences in receptor affinity, functional potency, and effects on physiological parameters in various animal models.
Ibutamoren (B66304) (MK-0677)
Ibutamoren, a non-peptide agonist of the ghrelin receptor, has been compared with anamorelin in several preclinical contexts. In vitro binding assays have demonstrated that anamorelin binds to the ghrelin receptor with high affinity. nih.govbiocrick.com In a competitive binding assay using radiolabeled ibutamoren, anamorelin exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.69 nM, indicating its strong affinity for the receptor. nih.govbiocrick.com Both anamorelin and ibutamoren (also known as MK-677) have been shown to increase body weight and stimulate the growth hormone (GH)/insulin-like growth factor-1 (IGF-1) axis. nih.govresearchgate.net However, a key distinction was noted in mutagenicity screening, where preliminary studies indicated that both anamorelin and ibutamoren yielded positive results in the Ames test, a method used to assess a chemical's potential to induce DNA mutations. acs.org
Capromorelin is another orally active, non-peptide ghrelin receptor agonist. Preclinical data show that the appetite-enhancing effects of anamorelin are consistent with those observed for capromorelin. nih.gov Both compounds have demonstrated the ability to increase GH and IGF-1 secretion. nih.govresearchgate.net In contrast to anamorelin, capromorelin did not show positive results in the Ames test, a significant differentiating factor in early-stage preclinical evaluations. acs.org
Macimorelin is a synthetic ghrelin receptor agonist that has also been investigated for cancer cachexia. nih.gov High-resolution cryo-electron microscopy has been used to structurally compare the binding of anamorelin and macimorelin to the ghrelin receptor. These structural studies revealed that both compounds occupy a bifurcated binding pocket. However, the research identified specific key residues within the receptor that account for the higher binding affinity observed with anamorelin compared to macimorelin. nih.gov Similar to anamorelin and ibutamoren, macimorelin also showed a positive result in the Ames test in an unpublished finding. acs.org In a pilot study, macimorelin demonstrated a modest numerical improvement in body weight. ascopubs.orgresearchgate.net
Relamorelin (B610436) (RM-131)
Relamorelin is a pentapeptide synthetic ghrelin analog. jnmjournal.orgnih.gov It has been shown to bind to the ghrelin receptor with an affinity approximately three-fold higher than that of native ghrelin. jnmjournal.org In certain animal models, relamorelin has demonstrated greater potency than other ghrelin mimetics. For instance, in a rat model of postoperative ileus, relamorelin was found to be up to 100-fold more potent than ghrelin in reversing the reduction of gastric emptying. jnmjournal.org In studies with tumor-bearing rats, the administration of BIM-28131 (an earlier name for relamorelin) resulted in a 9.5% increase in body weight, compared to a 10.3% weight loss observed in the control group. nih.gov
Interactive Data Tables
Table 1: Comparative In Vitro Ghrelin Receptor Activity
| Compound | Receptor Binding Affinity (Kᵢ) | Agonist Potency (EC₅₀) | Notes |
|---|---|---|---|
| Anamorelin | 0.70 nM | 0.74 nM biocrick.comnih.gov | Also showed an IC₅₀ of 0.69 nM in a competition assay with radiolabeled ibutamoren. nih.govbiocrick.com |
| Ibutamoren (MK-0677) | Not specified | Not specified | Used as a comparator in binding assays. nih.govbiocrick.com |
| Capromorelin | Not specified | Not specified | Selected as a lead compound in one study due to its negative Ames test result. acs.org |
| Macimorelin | Lower than Anamorelin nih.gov | Not specified | Structural studies identified residues responsible for lower affinity compared to anamorelin. nih.gov |
| Relamorelin (RM-131) | ~3-fold higher than ghrelin jnmjournal.org | Not specified | A pentapeptide synthetic analog. jnmjournal.orgnih.gov |
Table 2: Comparative Effects in Animal Models
| Compound | Key Preclinical Findings | Animal Model |
|---|---|---|
| Anamorelin | Dose-dependent increase in GH, food intake, and body weight. nih.govnih.gov | Rats, Pigs nih.gov |
| Ibutamoren (MK-0677) | Increases body weight and GH/IGF-1 levels. nih.gov | Not specified |
| Capromorelin | Increases body weight and LBM. nih.gov Increases food intake and body weight. nih.gov | Elderly human subjects (clinical), Beagle dogs nih.govnih.gov |
| Macimorelin | Modest numerical improvement in body weight. ascopubs.orgresearchgate.net | Cancer patients (pilot clinical study) ascopubs.orgresearchgate.net |
| Relamorelin (RM-131) | 9.5% increase in body weight vs. 10.3% loss in control. nih.gov | Tumor-bearing rats nih.gov |
Table 3: Comparative Mutagenicity Assessment (Ames Test)
| Compound | Ames Test Result | Reference |
|---|---|---|
| Anamorelin | Positive | acs.org |
| Ibutamoren (MK-0677) | Positive | acs.org |
| Capromorelin | Negative | acs.org |
| Macimorelin | Positive | acs.org |
Data based on unpublished findings cited in a peer-reviewed journal. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Capromorelin |
| Ghrelin |
| GHRP-2 |
| Ibutamoren (MK-0677) |
| Insulin-like growth factor-1 (IGF-1) |
| Macimorelin |
Iv. Metabolic Disposition and Biotransformation Research of Anamorelin Dihydrochloride
In Vitro Metabolism Studies
In vitro models, such as human liver microsomes (HLM) and cryopreserved human hepatocytes, serve as fundamental tools for exploring the metabolic pathways of anamorelin (B1277382). nih.govmdpi.com Hepatocytes are often preferred as they contain the necessary enzymes and cofactors for both phase I and phase II metabolism. mdpi.com Studies using these systems have successfully identified numerous metabolites, providing a detailed picture of the compound's biotransformation. nih.govnih.gov
Research has identified several primary metabolic pathways for anamorelin. In studies using human liver microsomes, the main biotransformations were categorized as hydroxylation, demethylation, and dealkylation. nih.gov Other identified pathways include N-oxidation and desaturation. nih.gov
Incubations with human hepatocytes revealed a similar set of reactions, resulting in 14 phase I metabolites. nih.gov The key transformations observed were:
N-demethylation at the trimethylhydrazino group. researchgate.netnih.gov
N-dealkylation at the piperidine (B6355638) ring. researchgate.netnih.gov
Oxidation at the indole (B1671886) and methylalanyl groups. researchgate.netnih.gov
In addition to these phase I reactions, two phase II glucuronide conjugates occurring at the indole group have also been identified. nih.gov
The biotransformation of anamorelin is primarily enzymatic, involving key enzyme families located mainly in the liver. ascopubs.orgresearchgate.net
Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 system, particularly the CYP3A4 isoenzyme, is the principal catalyst in anamorelin metabolism. ascopubs.orgmdpi.com Studies have confirmed that CYP3A4 is predominantly responsible for metabolizing anamorelin in the liver. nih.govascopubs.org The co-administration of strong CYP3A4 inhibitors, such as ketoconazole, has been shown to significantly increase anamorelin's plasma concentration, while inducers like rifampin significantly decrease it. ascopubs.org In vitro experiments using the CYP3A4 isozyme primarily produced N-dealkylated metabolites (specifically M7, M8, and M9). nih.govmdpi.com This finding contrasts slightly with results from human liver microsomes where demethylation (producing M1) and N-dealkylation (producing M7) were both identified as major pathways. nih.gov Minor metabolic contributions from CYP2C8 and CYP2D6 have also been noted. mdpi.com
Flavin-Containing Monooxygenase (FMO) Enzymes: The involvement of the FMO enzyme system has also been investigated, particularly in the context of N-oxidation. FMOs are a class of enzymes that, like CYPs, are membrane-bound, require NADPH, and are expressed in the endoplasmic reticulum. researchgate.net To confirm the formation of N-oxide metabolites of anamorelin, incubation assays were performed with human FMO isoforms (FMO1, FMO3, and FMO5). nih.gov These experiments helped to investigate the complex nature of FMO-mediated metabolism, with results suggesting that hydroxylation and demethylation might occur subsequent to an initial N-oxidation step. nih.gov
Metabolite profiling involves the comprehensive identification and structural elucidation of a drug's metabolites in biological matrices. criver.com Through advanced analytical techniques, researchers have identified and characterized numerous anamorelin metabolites.
In one study using human liver microsomes, a total of 18 metabolites (designated M1–M12) and 6 unknown compounds were identified. nih.gov The primary metabolites detected in this system were M1 (demethylation) and M7 (N-dealkylation). nih.gov Another study utilizing human hepatocytes identified 16 metabolites (designated M1 to M16), including 14 from phase I and two from phase II (glucuronidation) reactions. researchgate.netmdpi.com
The process of structural elucidation relies on analyzing chromatographic and spectral data, including retention time, accurate mass measurement, and product ion fragmentation patterns, to determine the chemical structure of the metabolites. nih.govcriver.com
Table 1: Selected Metabolites of Anamorelin Identified in In Vitro Studies
| Metabolite ID | Proposed Biotransformation | Reference |
|---|---|---|
| M1 | Demethylation | nih.gov |
| M7 | N-dealkylation | nih.gov |
| M8 | N-dealkylation | nih.gov |
| M9 | N-dealkylation | nih.gov |
| M10 | N-oxidation | nih.gov |
| Hydroxyindole-anamorelin (M8 in hepatocyte study) | Oxidation (Hydroxylation) | mdpi.com |
| Nor-anamorelin (M12 in hepatocyte study) | N-demethylation | mdpi.com |
| M6 (in hepatocyte study) | Hydroxylation at indole group and Glucuronidation | mdpi.com |
Advanced Analytical Methodologies for Metabolite Detection
The identification of drug metabolites, which are often present in low concentrations within complex biological samples, requires highly sensitive and specific analytical techniques.
Liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a cornerstone technique for modern drug metabolism studies. researchgate.netmdpi.com This method is employed to separate, detect, and identify anamorelin and its metabolites. researchgate.netnih.gov The process involves separating the compounds in the sample using liquid chromatography, followed by ionization and analysis in a high-resolution mass spectrometer. researchgate.net The instrument provides accurate mass measurements, which are used to determine the elemental composition of the parent drug and its metabolites. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the ions, producing characteristic patterns that help in the structural elucidation of the metabolites. researchgate.netresearchgate.net
To handle the large and complex datasets generated by LC-HRMS/MS, innovative data analysis strategies have been developed. Molecular Networking (MN) and Feature-Based Molecular Networking (FBMN) have emerged as powerful tools for the semi-automatic screening and identification of drug metabolites. mdpi.com
These approaches organize MS/MS data into networks where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. nih.gov Metabolites, sharing structural similarities with the parent drug, are expected to appear in the same network cluster, thus accelerating their identification. mdpi.com In the study of anamorelin, MN analysis initially identified 11 potential metabolites. nih.gov The more advanced FBMN approach was able to further refine this by separating nodes that the initial MN analysis could not, allowing for the successful identification of 18 metabolites in total. nih.govnih.gov These networking tools provide a near-complete overview of metabolite formation, reducing the risk of overlooking metabolites from unusual pathways. mdpi.com
In Silico Prediction Models for Metabolic Pathways
In the early stages of drug development, understanding a compound's metabolic fate is crucial for identifying potentially active or toxic metabolites and predicting drug-drug interactions. mdpi.com In silico, or computational, models provide a rapid and cost-effective method to predict the metabolic pathways of xenobiotics like anamorelin before extensive in vitro and in vivo studies are conducted. mdpi.com These predictive models utilize algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes to forecast potential metabolites.
One of the primary computational tools used to investigate the metabolic fate of anamorelin is the web-based GLORYx tool. nih.govmdpi.com This platform simulates human Phase I and Phase II metabolic reactions by integrating machine learning-based site of metabolism (SoM) prediction with established reaction rule sets to predict and rank potential metabolite structures. nih.govsimulations-plus.comacs.org For anamorelin, researchers utilized GLORYx to generate a list of predicted metabolites by inputting its chemical structure, which helped guide subsequent experimental analyses. nih.govmdpi.com
The in silico analysis of anamorelin using GLORYx predicted twelve first-generation metabolites. nih.gov The model identified N-acetylation at the methylalanyl group as the most probable metabolic transformation, assigning it a high prediction score of 88%. nih.govnih.gov Other significant Phase I metabolic reactions predicted by the model, albeit with lower scores (≤36%), included hydroxylation at the indole substructure, as well as oxidation and N-demethylation at the trimethylhydrazino group. nih.govnih.govresearchgate.net
These computational predictions serve as a valuable guide for identifying metabolites in laboratory experiments. For instance, the in silico findings were used to create an inclusion list for subsequent analysis by liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) after incubating anamorelin with human hepatocytes. mdpi.com Interestingly, while the in vitro experiments confirmed many of the predicted pathways, such as oxidation and N-demethylation, the top-ranked prediction of N-acetylation was not detected. nih.govnih.gov Conversely, N-dealkylation at the piperidine ring and glucuronide conjugation, which were observed in hepatocyte incubations, were not among the primary transformations predicted by the software. nih.govnih.gov This highlights that while in silico models are powerful tools for initial metabolic screening, their predictions require empirical validation. nih.gov
Another computational strategy that aids in the characterization of metabolic pathways is molecular networking. nih.gov This approach visualizes complex mass spectrometry data by grouping structurally similar molecules, allowing for the propagation of annotations from a known parent drug to its unknown but structurally related metabolites. nih.gov In the context of anamorelin, molecular networking analysis of data from in vitro reactions with human liver microsomes successfully identified 18 metabolites, revealing pathways such as demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation. nih.govnih.gov
The table below summarizes the key metabolic transformations for anamorelin as predicted by the GLORYx in silico model.
Table 1: In Silico Predicted Metabolic Pathways of Anamorelin using GLORYx
| Predicted Biotransformation | Location on Molecule | Prediction Score (%) |
|---|---|---|
| N-acetylation | Methylalanyl group | 88 |
| Hydroxylation | Indole substructure | ≤36 |
| Oxidation | Trimethylhydrazino group | ≤36 |
This table is based on data from studies predicting anamorelin's metabolic fate using the GLORYx computational model. nih.govnih.gov
V. Advanced Research Methodologies in Anamorelin Dihydrochloride Studies
Biochemical and Biophysical Assays for Receptor Interaction
Understanding the direct interaction between Anamorelin (B1277382) and its target, the growth hormone secretagogue receptor (GHSR-1a), is foundational to its characterization. A suite of in vitro biochemical and biophysical assays is used to quantify this interaction with high precision.
Functional Agonist Activity Assays: The agonist properties of Anamorelin are frequently determined using cell-based functional assays. One primary method is the Fluorescent Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration following receptor activation in engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) or baby hamster kidney (BHK) cells that are modified to express the human ghrelin receptor. nih.govnih.gov These assays have demonstrated that Anamorelin is a potent agonist of the GHSR-1a. nih.gov
Receptor Binding Affinity Assays: To quantify the binding affinity of Anamorelin for the GHSR-1a, competitive binding assays are utilized. These experiments involve incubating the receptor-expressing cells with a radiolabeled ligand, such as [³⁵S]-MK-677 (ibutamoren), in the presence of varying concentrations of unlabeled Anamorelin. nih.gov By measuring the displacement of the radiolabeled compound, the binding affinity constant (Ki) and the half-maximal inhibitory concentration (IC50) can be calculated. These studies confirm that Anamorelin binds to the ghrelin receptor with high, nanomolar-level affinity. nih.gov Furthermore, screening assays against a broad panel of over 100 other receptors, ion channels, and enzymes have shown that Anamorelin is highly selective for the GHSR-1a, with only weak binding to a few other sites, confirming its specific mechanism of action. nih.gov
| Assay Type | Methodology | Cell Line | Key Parameter | Reported Value for Anamorelin |
|---|---|---|---|---|
| Functional Agonist Assay | FLIPR (measures intracellular Ca²⁺ flux) | HEK293 cells expressing GHSR-1a | EC₅₀ | 0.74 nM cancer-research-network.com |
| Binding Affinity Assay | Competitive binding with unlabeled Anamorelin | BHK cells expressing GHSR-1a | Kᵢ | 0.70 nM |
| Competitive Binding Assay | Competition with radiolabeled [³⁵S]-MK-677 | Cell membranes with GHSR-1a | IC₅₀ | 0.69 nM nih.gov |
Quantitative Techniques for Hormonal and Metabolic Biomarker Analysis
To measure the physiological impact of Anamorelin in both animal and human studies, a range of quantitative analytical techniques are employed to measure key hormonal and metabolic biomarkers.
Hormonal Biomarkers: The primary hormonal biomarkers assessed following Anamorelin administration are Growth Hormone (GH), Insulin-like Growth Factor 1 (IGF-1), and Insulin-like Growth Factor-Binding Protein 3 (IGFBP-3). nih.govclinicaltrials.gov Plasma concentrations of these hormones are typically quantified using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA). These techniques allow for the precise measurement of hormone levels, demonstrating a dose-dependent increase in GH and subsequent rises in IGF-1 following Anamorelin administration. nih.govnih.gov
Metabolic Biomarkers: Key metabolic biomarkers include changes in food intake, body weight, lean body mass, and fat mass. In animal studies, food intake and body weight are measured using standard laboratory scales. nih.govnih.gov More advanced metabolic analysis involves studying the metabolic fate of the compound itself. Techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) are used to identify and quantify metabolites of Anamorelin in biological matrices like plasma or following in vitro incubation with human hepatocytes. mdpi.commdpi.com This provides crucial information on the biotransformation pathways of the drug. mdpi.commdpi.com
| Biomarker Category | Specific Biomarker | Purpose of Analysis | Primary Quantitative Technique |
|---|---|---|---|
| Hormonal | Growth Hormone (GH) | Assess direct pharmacodynamic effect on pituitary | Immunoassay (ELISA, RIA) |
| Insulin-like Growth Factor 1 (IGF-1) | Assess downstream anabolic signal | Immunoassay (ELISA, RIA) | |
| IGF-Binding Protein 3 (IGFBP-3) | Assess downstream anabolic signal | Immunoassay (ELISA, RIA) | |
| Metabolic | Food Intake & Body Weight | Evaluate overall effect on energy balance | Gravimetric analysis (scales) |
| Anamorelin Metabolites | Characterize biotransformation and clearance pathways | LC-HRMS/MS |
Molecular Imaging Techniques for In Vivo Receptor Distribution and Activity
While not yet documented specifically for Anamorelin, molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) represent a powerful methodology for studying ghrelin receptor agonists. nih.govoncotarget.com These non-invasive techniques allow for the visualization and quantification of receptor distribution and drug engagement in living subjects. nih.govoncotarget.com
The methodology involves synthesizing a version of the ghrelin agonist that is labeled with a positron-emitting (e.g., Gallium-68, Copper-64, Fluorine-18) or gamma-emitting radionuclide. nih.govnih.gov After administration, the radiotracer distributes throughout the body and binds to GHSR-1a. The PET or SPECT scanner then detects the radiation, generating a three-dimensional map of the receptor's location and density in tissues such as the brain, pituitary, heart, and various tumors. nih.govnih.gov This approach provides invaluable in vivo pharmacokinetic information and can confirm that the drug reaches and binds to its intended target. oncotarget.com Developing a radiolabeled form of Anamorelin would enable researchers to directly visualize its biodistribution, target engagement, and receptor occupancy in real-time within preclinical models and potentially human subjects. oncotarget.com
Proteomic and Transcriptomic Profiling in Target Tissues
To understand the molecular changes that drive the physiological effects of Anamorelin, proteomic and transcriptomic analyses are employed in key target tissues like skeletal muscle and adipose tissue. These techniques provide a broad, unbiased view of how Anamorelin modulates gene expression and protein levels.
Transcriptomics: This methodology involves measuring the expression levels of thousands of genes simultaneously. One study utilized quantitative reverse transcriptase-polymerase chain reaction (RT-PCR) to investigate the mechanism by which Anamorelin mitigates chemotherapy-induced muscle atrophy in mice. mdpi.com The findings revealed that Anamorelin suppressed muscle wasting by downregulating the expression of genes in the Forkhead box protein O-1 (FOXO1)/atrogin-1 signaling pathway, a key cascade in muscle catabolism. mdpi.com Broader studies on ghrelin receptor activation have shown it alters the expression of myogenic regulatory factors (e.g., MyoD, MyoG) and reduces the expression of protein degradation factors like Atrogin-1 and MuRF1. mdpi.com
Proteomics: This approach focuses on the large-scale study of proteins, including their expression, modifications, and interactions. While specific proteomic studies on Anamorelin are not widely published, this methodology is crucial for identifying the downstream protein networks affected by GHSR-1a activation. By comparing protein profiles in muscle or fat tissue from Anamorelin-treated versus control animals, researchers can identify changes in structural proteins, metabolic enzymes, and signaling molecules that contribute to the observed increases in lean body mass and altered fat distribution.
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo organ and tissue perfusion models serve as a critical bridge between simple in vitro cell cultures and complex in vivo animal studies. This methodology involves isolating an intact organ (such as a liver or kidney) and maintaining its physiological function outside the body by perfusing it with a warm, oxygenated, nutrient-rich solution.
This technique is highly valuable for studying the pharmacokinetics and metabolism of a drug like Anamorelin in a controlled, human-relevant system. For instance, a perfused human liver explanted during a transplant procedure can be used to accurately determine Anamorelin's metabolic profile, clearance rate, and potential for drug-drug interactions, providing more translatable data than animal models or static cell cultures. mdpi.com While in vitro studies using human hepatocytes have already been used to identify Anamorelin's metabolites, the ex vivo perfused organ model preserves the complex three-dimensional architecture and cellular interactions of the organ, allowing for a more comprehensive assessment of processes like biliary excretion and the interplay between different cell types in drug metabolism.
Vi. Future Directions and Unexplored Research Avenues for Anamorelin Dihydrochloride
Deeper Mechanistic Elucidation of Systemic Effects Beyond Primary Targets
While the primary therapeutic targets of anamorelin (B1277382) are appetite and muscle mass, the ubiquitous expression of the ghrelin receptor (GHSR) suggests a wider range of systemic effects that warrant further investigation. nih.gov The ghrelin system is known to be involved in a multitude of physiological processes, and as a ghrelin mimetic, anamorelin may exert influence over these domains. nih.gov
Immunomodulatory Effects: Ghrelin is recognized as a potent anti-inflammatory mediator. nih.gov It can suppress inflammation by acting on both the innate and adaptive immune systems, for example by inducing an anti-inflammatory M2 profile in macrophages and inhibiting pro-inflammatory Th1 cells. nih.govresearchgate.net Future preclinical studies should aim to clarify whether chronic administration of anamorelin can modulate the systemic inflammatory state that is a key driver of cachexia, beyond its effects on nutrition. This involves investigating its impact on cytokine profiles, immune cell populations, and signaling pathways shared between the immune and neuroendocrine systems. nih.gov
Cardiovascular System: Preclinical models have suggested that ghrelin and its analogues can exert cardioprotective effects, including positive inotropic action, vasodilation, and anti-apoptotic effects on cardiac cells. nih.gov Given that cardiac muscle loss can be a component of cancer cachexia, a critical future research avenue is to determine if anamorelin has direct protective or restorative effects on cardiac muscle integrity and function during catabolic states.
Central Nervous System (CNS): The GHSR is widely expressed in the brain, including in the hypothalamus and ventral tegmental area. jneurology.com Beyond its role in appetite regulation, ghrelin signaling has been implicated in neurological functions such as memory, mood, and neuroprotection. nih.gov Research into anamorelin's ability to cross the blood-brain barrier and engage these central targets could uncover potential benefits for cancer-related cognitive impairment and fatigue.
Metabolic and Endocrine Pathways: Anamorelin's stimulation of the growth hormone (GH) / insulin-like growth factor-1 (IGF-1) axis is a primary mechanism for its anabolic effects. nih.gov However, its broader metabolic influence is less understood. Studies have noted alterations in thyroid-stimulating hormone (TSH) and free testosterone (B1683101) levels, which tend to stabilize with long-term administration. iiarjournals.org Deeper investigation is needed to understand anamorelin's long-term impact on glucose homeostasis, lipid metabolism, and the broader endocrine milieu, especially since ghrelin itself can stimulate lipogenesis. nih.govnih.gov
Development of Sophisticated Preclinical Models for Complex Catabolic Disorders
A significant challenge in developing effective therapies for conditions like cancer cachexia is the limitation of existing preclinical models. nih.govresearchgate.net The multifactorial nature of cachexia, involving crosstalk between the tumor, host immune system, and multiple organ systems, is difficult to replicate accurately in simple animal models. nih.gov
Future research must focus on creating and validating more sophisticated models that can reliably translate to the human clinical experience. nih.gov This includes the development of:
Genetically Engineered Mouse Models (GEMMs): These models, which develop spontaneous tumors in an immunocompetent host, can better mimic the gradual onset of cachexia and the complex tumor-host interactions seen in patients.
Humanized Models: The use of patient-derived xenografts (PDXs) or mice with humanized immune systems could provide more accurate platforms to test the efficacy of anamorelin in the context of human-specific tumor biology and immune responses.
Multi-Organ System Models: Research should move towards models that allow for the simultaneous assessment of effects on skeletal muscle, cardiac muscle, adipose tissue, liver, and brain function, reflecting the systemic nature of cachexia. news-medical.net
These advanced models will be crucial for dissecting the nuanced effects of anamorelin and identifying the patient populations most likely to benefit.
Investigation of Anamorelin Dihydrochloride's Synergistic Potential with Non-Pharmacological Interventions in Preclinical Settings
The management of complex catabolic disorders is increasingly viewed as requiring a multimodal approach. researchgate.net Anamorelin has shown promise in increasing lean body mass and appetite, but its effects on muscle function and strength have been less consistent. iiarjournals.orgnews-medical.net Therefore, a critical area for future preclinical research is the investigation of its synergistic potential when combined with non-pharmacological interventions.
Translational research efforts should focus on validating the potential synergistic effects between anamorelin and interventions such as:
Exercise Training: Combining anamorelin with tailored resistance or aerobic exercise protocols in preclinical models could determine if the anabolic signaling initiated by the drug can be more effectively translated into functional muscle improvement. nih.govnews-medical.net
Nutritional Support: Studies should explore how specific nutritional strategies, such as high-protein or amino acid-enriched diets, can optimize the anabolic environment created by anamorelin. researchgate.net The interaction between anamorelin-driven appetite enhancement and the provision of adequate nutritional building blocks is a key area for optimization. nih.gov
These combination studies are essential for designing future clinical trials that integrate pharmacological and non-pharmacological strategies for a more holistic management of cachexia. researchgate.net
Long-Term Adaptive Responses of GHSR and Related Systems to Chronic Agonism
As anamorelin is intended for chronic administration, understanding the long-term adaptive responses of its target receptor and related physiological systems is crucial. Continuous stimulation of G-protein-coupled receptors (GPCRs), like the GHSR, can sometimes lead to desensitization, downregulation, or tachyphylaxis, potentially diminishing therapeutic efficacy over time.
Future research should focus on:
Receptor Trafficking and Signaling: Investigating the molecular mechanisms of GHSR internalization, degradation, and potential desensitization in response to prolonged exposure to anamorelin. nih.gov Studies in other contexts have shown that high levels of ghrelin can promote GHSR desensitization, a phenomenon that needs to be explored specifically for anamorelin. nih.gov
Downstream Pathway Adaptation: Assessing whether chronic activation of the GH/IGF-1 axis leads to compensatory changes or feedback inhibition that might temper the anabolic response over time.
Endocrine System Equilibrium: While one study indicated that TSH and free testosterone levels stabilize after 12 weeks of anamorelin administration, more extensive long-term studies are needed to confirm the absence of clinically significant endocrine disruption. iiarjournals.org
A thorough understanding of these adaptive responses will inform optimal long-term therapeutic strategies and help anticipate any potential for waning efficacy.
Design and Application of Novel Chemical Probes and Research Tools for Ghrelin Receptor Biology
Advancing the understanding of anamorelin's full range of effects depends on the development of more sophisticated research tools to probe the biology of the ghrelin receptor. The GHSR is a complex GPCR that can elicit distinct physiological responses through different signaling pathways, a concept known as biased signaling or functional selectivity. psu.edu
Future directions in this area include:
Biased Agonist Development: Designing novel GHSR agonists that preferentially activate specific downstream pathways (e.g., those promoting anabolism) while avoiding others (e.g., those potentially leading to adverse metabolic effects). This could lead to second-generation compounds with improved therapeutic profiles. psu.edu
High-Resolution Imaging Probes: Creating tools such as fluorescently labeled versions of anamorelin or positron emission tomography (PET) tracers that can visualize GHSR distribution, density, and trafficking in real-time within living organisms. These tools would be invaluable for studying receptor dynamics in different tissues and disease states.
Photoaffinity Labels: Developing chemical probes that can permanently bind to the GHSR upon light activation. These would allow for the precise identification and characterization of the receptor's binding pocket and its interacting proteins, offering deeper insights into its signaling complexes.
The application of these novel chemical tools will be instrumental in dissecting the nuanced pharmacology of the ghrelin system and unlocking the full therapeutic potential of targeting the GHSR with molecules like anamorelin. nih.gov
Q & A
Q. What are the key pharmacological properties of Anamorelin dihydrochloride relevant to its ghrelin receptor agonist activity?
this compound exhibits high selectivity for the growth hormone secretagogue receptor (GHSR) with an EC50 of 0.74 nM (FLIPR assay) and a Ki of 0.7 nM, indicating strong receptor affinity . Its molecular weight is 583.16 g/mol, and solubility in DMSO is ≥28 mg/mL, necessitating careful formulation for preclinical studies. In vivo formulations often combine PEG300, Tween 80, and ddH2O to ensure solubility and stability .
Q. How is this compound administered in clinical trials for cancer-associated cachexia, and what endpoints are prioritized?
Clinical trials (e.g., ROMANA 1/2/3) use oral administration at 100 mg daily for 9–12 weeks, with endpoints including lean body mass (LBM) via DEXA scans, body weight, and anorexia severity (e.g., Anderson Symptom Assessment Scale) . Placebo-controlled designs are standard, prioritizing LBM gains and appetite improvement over functional metrics like handgrip strength due to their sensitivity limitations in advanced cancer populations .
Q. What are the recommended protocols for preparing stable this compound solutions in preclinical studies?
For in vitro work, dissolve in DMSO (≥28 mg/mL) with aliquots stored at -20°C to avoid freeze-thaw degradation. In vivo formulations require sequential addition of PEG300 (30%), Tween 80 (5%), and ddH2O (65%) under vortexing, ensuring clarity. Solutions older than 3 months should be revalidated for bioactivity .
Advanced Research Questions
Q. What methodologies are used to assess the impact of this compound on lean body mass versus functional outcomes like handgrip strength?
LBM is quantified via dual-energy X-ray absorptiometry (DEXA), while handgrip strength is measured using dynamometers. Discrepancies in phase III trials (e.g., ROMANA 1/2) likely stem from handgrip’s poor sensitivity in cachectic patients, confounding comorbidities, or insufficient treatment duration. Advanced analyses use multivariate regression to adjust for covariates like inflammation or tumor burden .
Q. How do CYP3A4 and CYP2D6 inhibitors/inducers affect this compound pharmacokinetics, and what are the implications for co-administration?
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases anamorelin AUC by 2.5-fold, while CYP3A4 inducers (e.g., rifampin) reduce exposure by 70%. CYP2D6 inhibitors (e.g., paroxetine) have minimal impact. Dosing adjustments are critical in polypharmacy scenarios, guided by therapeutic drug monitoring and non-compartmental pharmacokinetic modeling .
Q. What in vitro and in vivo models are utilized to evaluate the potential tumor growth effects of this compound despite increased GH/IGF-1 levels?
Preclinical safety studies use A549 NSCLC xenografts in mice, administering anamorelin (3–30 mg/kg) for 28 days. Despite GH/IGF-1 elevation (up to 2.5-fold), tumor volume and proliferation markers (e.g., Ki-67) remain unaffected, validated via caliper measurements and immunohistochemistry .
Q. How can researchers validate metabolite biomarkers for this compound in doping control contexts?
In vitro hepatocyte incubations identify phase I metabolites (e.g., N-demethylation at the trimethylhydrazino group) and phase II glucuronides via LC-HRMS/MS. Biomarker specificity is confirmed using Compound Discoverer software, with proposed targets including oxidized indole derivatives and acetylated intermediates .
Q. What statistical approaches are employed to analyze long-term safety data from phase III extension studies like ROMANA 3?
Time-to-event analyses (Kaplan-Meier, Cox proportional hazards) assess adverse events (AEs) over 24 weeks. Interim analyses in post-marketing surveillance (n=6,016) use propensity score matching to adjust for confounders, reporting AE incidence rates with 95% confidence intervals. No dose-limiting toxicities have been identified to date .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
